molecular formula C11H9N7O2S B15053626 N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide CAS No. 327083-89-6

N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide

Cat. No.: B15053626
CAS No.: 327083-89-6
M. Wt: 303.30 g/mol
InChI Key: WMWGUKFIMRWPTD-UHFFFAOYSA-N
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Description

N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide is a complex organic compound that features a pyrimidine ring, a tetrazole ring, and a benzenesulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One possible route could involve:

    Formation of the Pyrimidine Ring: Starting from simple precursors like acetamidine and formamide under acidic conditions.

    Tetrazole Ring Formation: Using azide and nitrile precursors under cyclization conditions.

    Sulfonamide Formation: Reacting the intermediate with sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrimidine ring.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.

Scientific Research Applications

N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide could have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigated for its potential as a drug candidate due to its structural features.

    Industry: Possible use in materials science or as a catalyst.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide: can be compared with other sulfonamide derivatives, tetrazole-containing compounds, and pyrimidine analogs.

    Uniqueness: Its unique combination of functional groups might confer distinct biological activities or chemical reactivity compared to other compounds.

List of Similar Compounds

    Sulfanilamide: A simpler sulfonamide.

    Tetrazole derivatives: Such as 5-aminotetrazole.

    Pyrimidine analogs: Like 5-fluorouracil.

Properties

CAS No.

327083-89-6

Molecular Formula

C11H9N7O2S

Molecular Weight

303.30 g/mol

IUPAC Name

N-pyrimidin-2-yl-4-(tetrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C11H9N7O2S/c19-21(20,15-11-12-6-1-7-13-11)10-4-2-9(3-5-10)18-8-14-16-17-18/h1-8H,(H,12,13,15)

InChI Key

WMWGUKFIMRWPTD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C=NN=N3

solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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